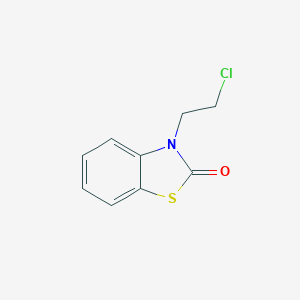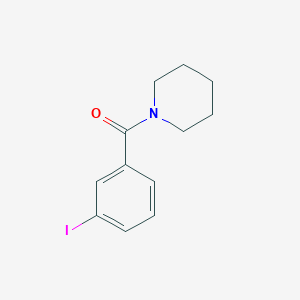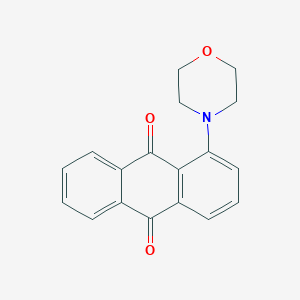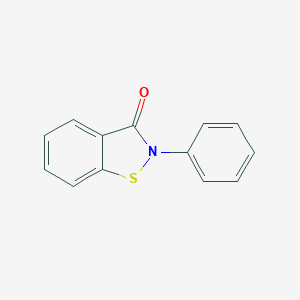
4-Iodo-3,5-diphenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3,5-diphenylisoxazole, also known as IDPI, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential use as a pharmacological tool in scientific research. IDPI is a potent and selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Wirkmechanismus
4-Iodo-3,5-diphenylisoxazole acts as a competitive antagonist of the glycine receptor, binding to the receptor site and blocking the action of glycine. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 4-Iodo-3,5-diphenylisoxazole has been shown to have a high affinity for the glycine receptor, making it a potent and selective antagonist.
Biochemische Und Physiologische Effekte
4-Iodo-3,5-diphenylisoxazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-Iodo-3,5-diphenylisoxazole can block glycine-induced currents in cultured neurons, indicating its ability to inhibit glycine receptor function. In vivo studies have shown that 4-Iodo-3,5-diphenylisoxazole can produce convulsions and seizures in animals, indicating its ability to increase neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
4-Iodo-3,5-diphenylisoxazole has several advantages as a pharmacological tool for scientific research. It is a potent and selective antagonist of the glycine receptor, making it a valuable tool for studying the physiological and pharmacological properties of this receptor. However, there are also some limitations associated with the use of 4-Iodo-3,5-diphenylisoxazole. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time. Additionally, 4-Iodo-3,5-diphenylisoxazole has been shown to produce convulsions and seizures in animals, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-Iodo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of 4-Iodo-3,5-diphenylisoxazole. Another area of interest is the use of 4-Iodo-3,5-diphenylisoxazole in the development of new treatments for neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has also been shown to have potential as a tool for studying the role of glycine receptors in synaptic plasticity and learning and memory. Further research in these areas could provide valuable insights into the mechanisms underlying these processes and lead to the development of new therapeutic interventions.
Synthesemethoden
4-Iodo-3,5-diphenylisoxazole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-iodobenzaldehyde with acetophenone, followed by cyclization with hydroxylamine hydrochloride and sodium acetate. The resulting intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3,5-diphenylisoxazole has been widely used as a pharmacological tool in scientific research to study the role of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of inhibitory neurotransmission, and their dysfunction has been linked to various neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has been shown to selectively block the glycine receptor and has been used to study the physiological and pharmacological properties of this receptor.
Eigenschaften
CAS-Nummer |
24768-82-9 |
|---|---|
Produktname |
4-Iodo-3,5-diphenylisoxazole |
Molekularformel |
C15H10INO |
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
4-iodo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10INO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
BCNDCWAZCSFBDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)


![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)
